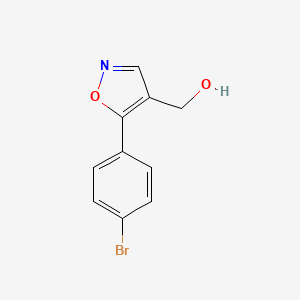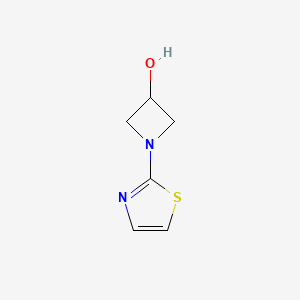
Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate
Overview
Description
“Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate” is a chemical compound with the molecular formula C11H14ClN3O2 . It has a molecular weight of 255.70 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate” is 1S/C11H14ClN3O2/c1-17-11(16)8-4-6-15(7-5-8)10-3-2-9(12)13-14-10/h2-3,8H,4-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate” is a solid compound with a melting point between 98 - 100°C . It has a molecular weight of 255.70 .Scientific Research Applications
Synthesis and Biological Activities
- Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate and its derivatives have been synthesized for various biological activities. Notably, a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and evaluated for their anti-angiogenic and DNA cleavage activities (Kambappa et al., 2017). These compounds exhibited significant activities, suggesting potential as anticancer agents due to their dual effects.
Anticancer Applications
- Research has explored the anticancer potential of compounds related to Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate. A study on the Aurora kinase inhibitor, which includes similar compounds, revealed its role in inhibiting Aurora A, a process useful in cancer treatment (ヘンリー,ジェームズ, 2006).
Anticonvulsant Properties
- The structural and electronic properties of anticonvulsant drugs, including derivatives of Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate, have been investigated. This research provides insight into the molecular structures and interactions that contribute to their anticonvulsant properties (Georges et al., 1989).
Antitumor Activities
- N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, which include Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate structures, have been synthesized and shown to exhibit antitumor activities. This highlights the compound's relevance in the development of new antitumor drugs (Chu De-qing, 2011).
Plant Growth Stimulation
- Compounds related to Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate have been found to have a pronounced effect in stimulating plant growth. This was observed in a study involving the synthesis and biological screening of new derivatives (Pivazyan et al., 2019).
Antimicrobial Activity
- Derivatives of Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate have been synthesized and shown to have significant antimicrobial activities. This was evident in a study where compounds were synthesized under microwave irradiation and tested for antibacterial properties (C.Merugu et al., 2010).
Safety and Hazards
“Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate” is classified as a hazardous substance. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . Safety precautions include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
Piperidine derivatives, such as “Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate”, are important synthetic building blocks for drug design and have a significant role in the pharmaceutical industry . Future research may focus on developing new synthesis methods for these compounds, exploring their biological activities, and investigating their potential applications in drug discovery .
properties
IUPAC Name |
methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-17-11(16)8-2-4-15(5-3-8)10-6-9(12)13-7-14-10/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBBQDKAWLYQML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624602 | |
| Record name | Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate | |
CAS RN |
914347-88-9 | |
| Record name | Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8,8-Difluoro-1,4-dioxaspiro[4.5]decane](/img/structure/B1370815.png)








![3-[(2-Fluorophenoxy)methyl]piperidine](/img/structure/B1370833.png)
![3-[2-(2-Fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1370835.png)